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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15139427

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular orbital landscape of
triphenylphosphinechlorogold, a significant compound in coordination chemistry and
catalysis. The following sections detail its electronic structure, bonding characteristics, and
relevant experimental protocols, supported by quantitative data and visual representations to
facilitate a deeper understanding of its properties and reactivity.

Core Molecular Structure and Bonding

Triphenylphosphinechlorogold(l), with the chemical formula (PhsP)AuCl, is a colorless, air-

stable solid. The gold(l) center typically adopts a linear coordination geometry, a characteristic
feature of d'° metal complexes. This linearity arises from the strong sigma-donating nature of

the triphenylphosphine ligand and the chloride anion.

Table 1: Key Structural Parameters of Triphenylphosphinechlorogold(l) and Related
Complexes
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Triphenylphosphinechloro  Chloro[diphenyl(thiophen-

Parameter gold(l) 2-yl)phosphine]gold(l)
Crystal System Orthorhombic Orthorhombic

Space Group P212121 P212121

Au-P Bond Length (A) ~2.23 2.226(2)[1]

Au-Cl Bond Length (A) ~2.28 2.287(2)[1]

P-Au-CI Bond Angle (°) ~180 (linear) 179.42(9)[1]

Note: Precise bond lengths for the parent triphenylphosphinechlorogold(l) can vary slightly
between different crystal structure determinations.

The bonding in triphenylphosphinechlorogold(l) is primarily described by a strong o-bond
formed between the phosphorus atom of the triphenylphosphine ligand and the gold(l) center.
This interaction involves the donation of the phosphorus lone pair electrons into an empty sp-
hybridized orbital on the gold atom. The Au-Cl bond is also a significant covalent interaction.

Molecular Orbital Analysis

A detailed understanding of the electronic structure and reactivity of
triphenylphosphinechlorogold(l) can be achieved through molecular orbital (MO) theory,
often investigated using computational methods such as Density Functional Theory (DFT).
While a complete, published MO diagram specifically for triphenylphosphinechlorogold(l) is
not readily available in the searched literature, the electronic structure can be inferred from the
analysis of its constituent fragments and related gold(l)-phosphine complexes.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the compound's
reactivity and electronic properties.

Conceptual Molecular Orbital Diagram Workflow

The following diagram illustrates the general workflow for a computational analysis of the
molecular orbitals of a coordination complex like triphenylphosphinechlorogold(l).
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Computational Workflow for MO Analysis
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Data Analysis and Visualization
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:

Identify HOMO and LUMO

;

Visualize MOs
(e.g., isosurfaces)

'

Construct MO Diagram

Click to download full resolution via product page

Computational workflow for molecular orbital analysis.
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Key Features of the Molecular Orbitals:

e« HOMO: In related gold(l)-phosphine complexes, the HOMO is often characterized by
significant contributions from the d-orbitals of the gold atom, with some mixing from the p-
orbitals of the phosphine ligand.

e LUMO: The LUMO is typically centered on the gold-phosphine unit and possesses
antibonding character with respect to the Au-P bond. It may also have contributions from the
1t* orbitals of the phenyl rings of the triphenylphosphine ligand.

e HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical
parameter that influences the electronic absorption properties and reactivity of the complex.
For similar gold-phosphine clusters, this gap can be in the range of several electron volts.

Experimental Protocols
Synthesis of Triphenylphosphinechlorogold(l)

A common and reliable method for the synthesis of triphenylphosphinechlorogold(l) involves
the reduction of chloroauric acid (HAuCla) with triphenylphosphine.

Reaction:

HAUCIs + 2 PPhs + H20 — (PhsP)AuCI + PhsPO + 3 HCI
Procedure:

 Dissolution: Dissolve chloroauric acid in 95% ethanol.

o Addition of Ligand: Slowly add a solution of triphenylphosphine in 95% ethanol to the
chloroauric acid solution with stirring. The molar ratio of triphenylphosphine to chloroauric
acid should be at least 2:1.

e Precipitation: The product, triphenylphosphinechlorogold(l), will precipitate from the
solution as a white solid.

« |solation and Purification: Collect the precipitate by filtration, wash with ethanol and then
diethyl ether to remove any unreacted starting materials and byproducts.
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e Drying: Dry the product under vacuum.

An alternative preparation involves the reaction of a gold(l) precursor, such as (dimethyl

sulfide)gold(l) chloride, with triphenylphosphine.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the

synthesized triphenylphosphinechlorogold(l).

Table 2: Common Characterization Techniques

Technique

Purpose

Expected Observations

Nuclear Magnetic Resonance
(NMR) Spectroscopy (3P and
1H)

To confirm the coordination of
the triphenylphosphine ligand

and the overall structure.

A single peak in the 3P NMR
spectrum, shifted downfield
upon coordination to gold.
Characteristic aromatic proton
signals in the *H NMR

spectrum.

Infrared (IR) Spectroscopy

To identify characteristic
vibrational modes of the
triphenylphosphine ligand and
the Au-Cl bond.

Characteristic P-Ph stretching
and bending vibrations. A low-
frequency absorption
corresponding to the Au-Cl

stretch.

X-ray Crystallography

To determine the precise solid-
state structure, including bond

lengths and angles.

Provides the definitive
molecular geometry,
confirming the linear

coordination at the gold center.

Elemental Analysis

To determine the elemental
composition (C, H, P, Au, CI).

The experimentally determined
percentages of each element
should match the calculated
values for the formula
(C1sH1sAuCIP).
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Signaling Pathways and Reactivity

Triphenylphosphinechlorogold(l) is a precursor to catalytically active gold(l) species. Its
reactivity is often initiated by the abstraction of the chloride ligand, typically using a silver salt of
a non-coordinating anion (e.g., AgSbFs, AgBFa4). This generates a highly electrophilic cationic
gold(l) complex, [(PhsP)Au]*, which is a potent 1t-acid and can activate alkynes, allenes, and
alkenes towards nucleophilic attack.

Diagram of Catalyst Activation and a Generic Catalytic Cycle
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Activation and Catalytic Cycle of a Gold(l) Catalyst

Generic Catalytic Cycle

Substrate Coordination
(e.g., alkyne)

Nucleophile

Nucleophilic Attack
+ H+
Protodeauration + Substrate
Catalyst Activation
(Ph3P)AuClI Product Release
AgX - Product
-
[(Ph3P)Au]+ AgX (X = SbF6, BF4)
- Ag+

AgCI (precipitate)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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